(R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol.
Amination: The resulting alcohol undergoes amination using ammonia or an amine source under appropriate conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, NaBH4, and hydrogen gas with a palladium catalyst.
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), and other nucleophiles.
Major Products Formed
Oxidation: 2-Amino-2-(2-bromo-5-methoxyphenyl)acetaldehyde.
Reduction: 2-Amino-2-(5-methoxyphenyl)ethan-1-ol.
Substitution: 2-Amino-2-(2-azido-5-methoxyphenyl)ethan-1-ol.
Scientific Research Applications
®-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol
- 2-Amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol
- 2-Amino-2-(2-bromo-5-ethoxyphenyl)ethan-1-ol
Uniqueness
®-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group at the 5-position and the bromine atom at the 2-position provides distinct chemical properties compared to its analogs.
Properties
CAS No. |
1213339-89-9 |
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Molecular Formula |
C9H12BrNO2 |
Molecular Weight |
246.10 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-bromo-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-6-2-3-8(10)7(4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |
InChI Key |
LNVXUCAUPVCQCG-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)Br)[C@H](CO)N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(CO)N |
Origin of Product |
United States |
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